molecular formula C10H20O B6282570 2-methyl-5-(propan-2-yl)cyclohexan-1-ol CAS No. 60320-28-7

2-methyl-5-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B6282570
CAS No.: 60320-28-7
M. Wt: 156.3
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(propan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-methyl-5-(propan-2-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows:

2-methyl-5-(propan-2-yl)cyclohexanone+H2Pd/CThis compound\text{2-methyl-5-(propan-2-yl)cyclohexanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 2-methyl-5-(propan-2-yl)cyclohexanone+H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-5-(propan-2-yl)cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its corresponding cyclohexane derivative.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Various reagents depending on the desired functional group substitution

Major Products Formed

    Oxidation: 2-methyl-5-(propan-2-yl)cyclohexanone

    Reduction: Corresponding cyclohexane derivative

    Substitution: Products vary based on the substituent introduced

Scientific Research Applications

2-methyl-5-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(propan-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

2-methyl-5-(propan-2-yl)cyclohexan-1-ol can be compared with other cyclohexanol derivatives, such as:

    2-methylcyclohexanol: Lacks the isopropyl group, leading to different chemical and physical properties.

    5-isopropylcyclohexanol: Lacks the methyl group, resulting in variations in reactivity and applications.

The presence of both the methyl and isopropyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

60320-28-7

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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